N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide is a complex organic compound notable for its intricate structure and potential applications in scientific research. This compound features a methoxyphenyl group and a tetrahydroquinoline moiety, linked via an oxalamide structure. Its molecular formula is , with a molecular weight of approximately 397.475 g/mol.
The compound is primarily sourced from chemical suppliers and research institutions specializing in synthetic organic chemistry. It is often used in laboratory settings for various experimental applications.
This compound falls under the category of organic compounds, specifically within the class of oxalamides, which are characterized by the presence of an oxalamide functional group. Its unique structural features make it relevant in fields such as medicinal chemistry and materials science.
The synthesis of N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide typically involves several steps:
The reaction conditions are carefully optimized, including temperature control and pH adjustments, to maximize yield and purity. Catalysts may be employed to enhance reaction efficiency.
The molecular structure of N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide can be represented using various structural formulas:
InChI=1S/C22H27N3O4/c1-25-12-4-5-16-13-15(6-8-18(16)25)10-11-23-21(26)22(27)24-17-7-9-19(28-2)20(14-17)29-3/h6-9,13-14H,4-5,10-12H2,1-3H3,(H,23,26)(H,24,27)
CC(CN(C)C(=O)NCC(=O)NCC(C)(C)C(C)=O)C(C)(C)=O
The compound exhibits a complex three-dimensional structure that influences its chemical behavior and biological activity. The presence of various functional groups contributes to its reactivity and interaction with biological targets.
N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide can undergo several chemical reactions:
Common reagents used in these reactions include:
These reactions require specific conditions such as temperature and solvent choice to ensure successful transformations .
The mechanism of action for N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide involves its interaction with specific biological targets. It is hypothesized that the compound may bind to enzymes or receptors within cells, modulating their activity and influencing various biological pathways. This interaction could lead to potential therapeutic effects in treating diseases such as cancer or infections.
The physical properties of N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide include:
Chemical properties include:
N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide has several scientific applications:
This compound represents a significant area of interest for ongoing research in medicinal chemistry and related fields.
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8